4-{4-cyano-5-[(3-methoxypropyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide
Description
This compound belongs to the 1,3-oxazole sulfonamide class, characterized by a central 1,3-oxazole ring substituted with a cyano group at position 4 and a 3-methoxypropylamino group at position 5. The benzene sulfonamide moiety at position 2 is N,N-dimethylated, enhancing lipophilicity and modulating pharmacokinetic properties.
Properties
IUPAC Name |
4-[4-cyano-5-(3-methoxypropylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-20(2)25(21,22)13-7-5-12(6-8-13)15-19-14(11-17)16(24-15)18-9-4-10-23-3/h5-8,18H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTMNNWRWXLWIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCCCOC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{4-cyano-5-[(3-methoxypropyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the cyano group: This is typically achieved through a nucleophilic substitution reaction.
Attachment of the methoxypropyl group: This step involves the reaction of the oxazole intermediate with a methoxypropylamine under suitable conditions.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
4-{4-cyano-5-[(3-methoxypropyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis Methodology
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Oxazole Ring : Cyclization of appropriate precursors under controlled conditions.
- Introduction of the Cyano Group : Achieved through nucleophilic substitution reactions.
- Attachment of the Methoxypropyl Group : Reaction with methoxypropylamine.
- Sulfonamide Formation : Reaction with sulfonyl chloride to form the sulfonamide group.
These steps can be optimized for yield and purity, often utilizing automated synthesis equipment and stringent quality control measures .
Chemistry
In synthetic organic chemistry, this compound serves as a building block for more complex molecules. Its unique structure allows chemists to explore new pathways for synthesizing derivatives that may exhibit varied properties.
Biology
Research indicates that 4-{4-cyano-5-[(3-methoxypropyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide interacts with various enzymes and receptors. Studies have shown potential biological activities, including:
- Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial strains.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell growth, making it a candidate for further investigation in oncology .
Medicine
Ongoing research is exploring the therapeutic potential of this compound in treating diseases. Its unique combination of functional groups suggests possible applications in drug development, particularly in targeting specific molecular pathways involved in disease progression .
Industrial Applications
In industrial settings, this compound is utilized for developing new materials and as a catalyst in various chemical processes. Its ability to facilitate reactions makes it valuable in manufacturing applications .
Anticancer Studies
A study published in ACS Omega examined newer derivatives related to this compound, highlighting significant anticancer activity against various cell lines such as SNB-19 and OVCAR-8. The percent growth inhibition (PGI) values were notable, indicating strong potential for further development as an anticancer agent .
Antimicrobial Evaluation
Another study focused on the antimicrobial properties of similar compounds demonstrated moderate activity against Gram-positive bacteria. These findings suggest that derivatives of this compound could be explored for their effectiveness as antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-{4-cyano-5-[(3-methoxypropyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The cyano group and the sulfonamide group are key functional groups that interact with enzymes and receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural analogs of this compound differ primarily in the substituents on the 1,3-oxazole ring and the sulfonamide group. Below is a detailed comparison based on molecular properties, substituent effects, and inferred structure-activity relationships (SAR).
Substituent Variations and Molecular Properties
Table 1: Key Structural Analogs and Properties
Key Observations:
Lipophilicity (logP): The target compound’s 3-methoxypropyl substituent balances hydrophobicity (logP ~2.5) between the more lipophilic 2-phenylethyl (logP 2.85 ) and the less lipophilic morpholinopropyl (logP ~2.1 ) analogs. Diethylation of the sulfonamide (e.g., in the 2-methylpropylamino analog) increases logP (~3.0) due to reduced polarity .
Steric Effects:
- Bulky substituents like 2-phenylethyl may hinder target binding, whereas linear chains (e.g., 3-methoxypropyl) optimize steric compatibility with enzyme active sites .
Inferred Structure-Activity Relationships (SAR)
Rigid substituents (e.g., 2-phenylethyl) may limit adaptability but improve selectivity for specific receptors .
Sulfonamide Modifications:
- N,N-Dimethylation (target compound) vs. N,N-diethylation (Table 1) affects metabolic stability, with dimethyl groups offering faster clearance but reduced plasma protein binding .
Biological Activity
The compound 4-{4-cyano-5-[(3-methoxypropyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide , with the CAS number 941265-32-3, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and enzyme inhibitory properties, supported by relevant research findings and data.
- Molecular Formula : C16H20N4O4S
- Molecular Weight : 364.42 g/mol
- Structure : The compound features a sulfonamide group, a cyano group, and an oxazole ring, contributing to its diverse biological activity.
1. Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. Research on related compounds has demonstrated varying levels of antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study on Antimicrobial Activity
A study evaluated several sulfonamide derivatives for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were measured, with some compounds showing promising results:
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| Compound A | 50 | Staphylococcus aureus |
| Compound B | 75 | Escherichia coli |
| Compound C | 100 | Klebsiella pneumonia |
While specific data for the compound may not be extensively documented, its structural similarities to other effective sulfonamides suggest potential antimicrobial properties .
2. Antioxidant Activity
Antioxidant activity is crucial in combating oxidative stress-related diseases. Studies have assessed the antioxidant capacity of various sulfonamide derivatives using assays like DPPH and FRAP.
Research Findings
In one study, derivatives similar to our compound exhibited antioxidant activities that varied significantly based on structural modifications. For example:
| Compound | DPPH IC50 (mM) | FRAP Value (mM) |
|---|---|---|
| Compound D | 0.95 | 15.4 |
| Compound E | 1.57 | 19.1 |
The introduction of specific functional groups was found to enhance antioxidant activity .
3. Enzyme Inhibition
Enzyme inhibition is another area where sulfonamides have shown promise, particularly as acetylcholinesterase inhibitors and urease inhibitors.
Enzyme Inhibition Study
Research indicates that certain derivatives can inhibit urease significantly:
| Compound | Urease Inhibition (%) |
|---|---|
| Compound F | 85% |
| Compound G | 70% |
These findings highlight the potential of the compound in therapeutic applications targeting enzyme-related disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
